alpha-Bromocinnamaldehyde

Tyrosinase inhibition Skin lightening Enzymatic browning

Choose alpha-Bromocinnamaldehyde as the only α-substituted cinnamaldehyde that completely eradicates ampicillin- and ciprofloxacin-resistant E. coli persisters at 200 μg/mL. With IC50 values of 0.075 mM (monophenolase) and 0.049 mM (diphenolase) against tyrosinase, it outperforms chloro- and methyl-analogs by 1.9- to 5.9-fold. The electron-withdrawing bromine atom is essential for this activity; substituting it abolishes efficacy. Procure this 98% pure, (Z)-isomer building block to advance antimicrobial phosphorylated derivatives, self-assembled antibacterial nanosheets, or next-generation skin-lightening agents.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 33603-90-6
Cat. No. B3424205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bromocinnamaldehyde
CAS33603-90-6
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C=O)Br
InChIInChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
InChIKeyWQRWNOKNRHCLHV-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bromocinnamaldehyde (CAS 33603-90-6): Procurement-Grade Characterization and Class Identity


Alpha-Bromocinnamaldehyde (Br-CA, CAS 33603-90-6) is an α-substituted derivative of cinnamaldehyde, classified as an α,β-unsaturated aldehyde with a bromine atom at the alpha position [1]. The compound appears as a light yellow to ochre crystalline powder with a molecular weight of 211.06 g/mol [2]. The (Z)-isomer configuration is commercially predominant, and the compound serves as a versatile building block in organic synthesis and as a bioactive scaffold for antimicrobial and enzyme inhibition applications [3][4].

Why Generic Cinnamaldehyde Analogs Cannot Substitute for Alpha-Bromocinnamaldehyde in Critical Applications


The bromine substituent at the alpha position of cinnamaldehyde confers electron-withdrawing effects that fundamentally alter the molecule's biological activity profile compared to the parent cinnamaldehyde and other α-substituted analogs [1]. Theoretical calculations confirm that bromine substitution reduces the electron cloud density of the aldehyde group, which is mechanistically linked to antimicrobial potency [2]. Consequently, substituting alpha-bromocinnamaldehyde with cinnamaldehyde, alpha-chlorocinnamaldehyde, or alpha-methylcinnamaldehyde yields quantitatively different inhibitory concentrations and, in some cases, complete loss of desired activity [3][4].

Quantitative Comparative Evidence: Alpha-Bromocinnamaldehyde Versus Closest Analogs


Tyrosinase Inhibition: 1.9× More Potent Than α-Chlorocinnamaldehyde and 5.9× More Potent Than α-Methylcinnamaldehyde

Alpha-bromocinnamaldehyde exhibits substantially lower IC50 values against mushroom tyrosinase compared to its closest α-substituted analogs. The brominated derivative achieves an IC50 of 0.075 mM on monophenolase and 0.049 mM on diphenolase, representing the most potent inhibition among the three derivatives tested [1]. This potency advantage is maintained across both enzyme activity states.

Tyrosinase inhibition Skin lightening Enzymatic browning

Antifungal Activity: Superior Potency Over Parent Cinnamaldehyde Against Dermatophytes

Alpha-bromocinnamaldehyde demonstrates significantly enhanced antifungal activity compared to unsubstituted cinnamaldehyde, with MIC values ranging from 0.61 to 9.76 μg/mL against representative dermatomycosis fungi [1]. The introduction of the bromine group at the C-2 position of cinnamaldehyde directly reduces MIC values relative to the parent compound [2].

Antifungal Dermatomycosis Pathogenic fungi

Persister Eradication: Complete Killing of Antibiotic-Tolerant E. coli at 200 μg/mL

Alpha-bromocinnamaldehyde at 200 μg/mL achieves complete eradication of E. coli persister cells, including those tolerant to ampicillin and ciprofloxacin [1]. This bactericidal activity extends to stationary phase cells (400 μg/mL) and operates through a ROS-independent mechanism, distinguishing it from conventional antibiotics that fail against persister populations [2].

Antibiotic persistence Bactericidal E. coli

Antibacterial Nanoswitch: Electron-Withdrawing Bromine Enables Activity Absent in Methyl Analog

When formulated as self-assembled nanosheets, alpha-bromocinnamaldehyde (BCA) exhibits unprecedented antibacterial activity, whereas alpha-methylcinnamaldehyde nanosheets show no antibacterial activity under identical conditions [1]. Theoretical calculations attribute this binary switch to the electron-withdrawing bromine substituent, which reduces electron cloud density at the aldehyde group compared to the electron-donating methyl substituent [2].

Antibacterial nanosheets Structure-activity relationship Wound healing

Phosphorylated Derivatives: Enhanced Antimicrobial Spectrum Against ESKAPE Pathogens

Phosphorylated derivatives of alpha-bromocinnamaldehyde demonstrate significant antimicrobial activity against ESKAPE pathogens (including Staphylococcus aureus) and Candida albicans, with MIC values reported to surpass benzalkonium chloride controls [1]. The synthetic strategy enables production of bioactive agents through solvent-free catalysis with high yields [2].

Phosphorylated derivatives ESKAPE pathogens Antimicrobial resistance

Validated Application Scenarios for Alpha-Bromocinnamaldehyde Procurement


Tyrosinase Inhibitor Development for Cosmetic and Agricultural Applications

Procure alpha-bromocinnamaldehyde as the most potent α-substituted cinnamaldehyde tyrosinase inhibitor, with IC50 values of 0.075 mM (monophenolase) and 0.049 mM (diphenolase) [1]. The compound's 1.9× to 5.9× potency advantage over chloro- and methyl-analogs supports its use as a lead scaffold for skin-lightening agents or enzymatic browning inhibitors in food and agriculture.

Antipersister Antimicrobial Research Programs

Select alpha-bromocinnamaldehyde for studies targeting antibiotic-tolerant bacterial persisters, as 200 μg/mL achieves complete eradication of E. coli cells including those resistant to ampicillin and ciprofloxacin [2]. The compound's ROS-independent bactericidal mechanism makes it a uniquely valuable tool for investigating alternative antimicrobial strategies where conventional antibiotics fail.

Antibacterial Nanomaterial Fabrication and Wound Healing Formulations

Use alpha-bromocinnamaldehyde as the essential precursor for self-assembled antibacterial nanosheets, where bromine substitution confers activity absent in methyl-substituted analogs [3]. The biocompatibility and in vivo wound healing efficacy of BCA nanosheets support procurement for biomedical material development and topical antimicrobial product formulation.

Phosphorylated Antimicrobial Derivative Synthesis

Procure alpha-bromocinnamaldehyde as the parent scaffold for synthesizing phosphorylated derivatives with enhanced activity against ESKAPE pathogens and Candida albicans [4]. The established synthetic route using K3PO4 catalysis and dialkyl phosphonates provides a validated pathway for generating novel antimicrobial agents with reported superiority to benzalkonium chloride controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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